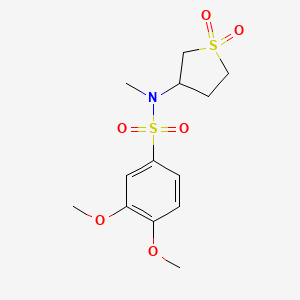
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO6S2 and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific type of cell and the physiological context .
生物活性
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its unique molecular structure, which includes a tetrahydrothiophene moiety and a sulfonamide group. Its design incorporates methoxy and methyl substituents that enhance its biological activity and solubility, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N2O5S, with a molecular weight of approximately 301.35 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₂O₅S |
| Molecular Weight | 301.35 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activity. Key areas of investigation include:
- G Protein-Gated Inwardly-Rectifying Potassium Channel Activation : The compound has been identified as an activator of G protein-gated inwardly-rectifying potassium channels (GIRKs), which play crucial roles in cardiac and neuronal signaling pathways. This activation can influence various physiological processes, including heart rate regulation and neurotransmitter release .
- Antimicrobial Properties : Preliminary studies suggest that the sulfonamide group within the compound may contribute to antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .
The mechanism by which this compound exerts its biological effects primarily involves:
- Channel Activation : By activating GIRK channels, the compound enhances potassium ion conductance across cell membranes, leading to hyperpolarization and reduced excitability in neurons and cardiac cells .
- Inhibition of Bacterial Growth : The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase and subsequently disrupting folate synthesis necessary for nucleic acid production .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cardiac Function : A study demonstrated that compounds activating GIRK channels could improve cardiac function in models of heart failure by enhancing vagal tone and reducing heart rate .
- Antimicrobial Efficacy : In vitro tests showed that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. For instance, compounds similar in structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S2/c1-14(10-6-7-21(15,16)9-10)22(17,18)11-4-5-12(19-2)13(8-11)20-3/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFIDXXWDJUCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













